molecular formula C20H20O8 B11956342 1,4-Dioxane-2,3-diyl bis(phenoxyacetate)

1,4-Dioxane-2,3-diyl bis(phenoxyacetate)

Cat. No.: B11956342
M. Wt: 388.4 g/mol
InChI Key: QFEDOIHKPVKTLK-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) is a chemical compound with the molecular formula C20H20O8 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its solvent properties

Preparation Methods

The synthesis of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) typically involves the reaction of 1,4-dioxane-2,3-diol with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate groups, where nucleophiles like amines or thiols replace the acetate group, forming new derivatives.

Scientific Research Applications

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetate groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The 1,4-dioxane ring provides a stable scaffold that can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can be compared with other similar compounds such as:

    1,4-Dioxane-2,3-diyl bis(acetate): Lacks the phenoxy groups, making it less hydrophobic and potentially less effective in certain applications.

    1,4-Dioxane-2,3-diyl bis(benzoate): Contains benzoate groups instead of phenoxyacetate, which can alter its reactivity and binding properties.

    1,4-Dioxane-2,3-diyl bis(phenylacetate): Similar structure but with phenylacetate groups, which can affect its solubility and interaction with biological targets.

These comparisons highlight the unique features of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate), such as its specific functional groups and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

[3-(2-phenoxyacetyl)oxy-1,4-dioxan-2-yl] 2-phenoxyacetate

InChI

InChI=1S/C20H20O8/c21-17(13-25-15-7-3-1-4-8-15)27-19-20(24-12-11-23-19)28-18(22)14-26-16-9-5-2-6-10-16/h1-10,19-20H,11-14H2

InChI Key

QFEDOIHKPVKTLK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)OC(=O)COC2=CC=CC=C2)OC(=O)COC3=CC=CC=C3

Origin of Product

United States

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